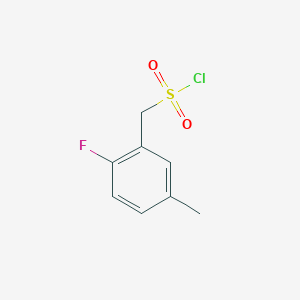

(2-Fluoro-5-methylphenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

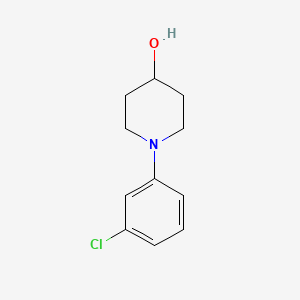

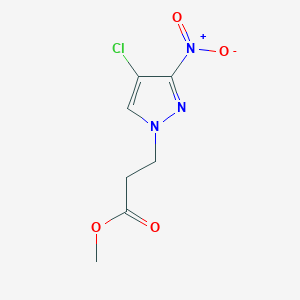

“(2-Fluoro-5-methylphenyl)methanesulfonyl chloride” is an organic compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.67 . It is a compound of interest in the field of organic chemistry .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8ClFO2S/c1-6-2-3-8(10)7(4-6)5-13(9,11)12/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methanesulfonyl chloride group .Physical And Chemical Properties Analysis

“this compound” appears as a powder . The compound’s theoretical density, boiling point, and storage temperature are not specified in the sources I found .Scientific Research Applications

Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3. This has been studied for the electrochemical properties of vanadium pentoxide (V2O5) films prepared by the sol–gel route in this electrolyte, showing potential as a cathode material with reversible sodium intercalation (Su, Winnick, & Kohl, 2001).

Fluorination of Substituted Methanols : A combination of methanesulfonyl fluoride and cesium fluoride modified with 18-crown-6 has been shown to be effective for selective fluorination of various benzyl alcohols via nucleophilic substitution. This methodology has applications in synthesizing specific fluoromethylated compounds (Makino & Yoshioka, 1987).

Synthesis of Alpha-functionalized Mono- and Difluoro(phenylsulfonyl)methanes : An efficient method has been developed for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes using a nucleophilic fluoroalkylation methodology. This process is useful for synthesizing various fluoromethylated organic molecules (Ni, Zhang, & Hu, 2009).

Nucleophilic Aromatic Substitution : Selective nucleophilic aromatic substitution methods have been explored with compounds like 2,4‐difluorobenzonitrile and methanethiolate, leading to the synthesis of important compounds such as 4‐fluoro‐2‐(methylthio)benzylamine and related sulfones and sulfonamides (Perlow et al., 2007).

Pd-Catalyzed Cross-Coupling and Solvolysis Studies : Studies on Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides have been reported, which offer alternatives to genotoxic impurities in certain reactions (Rosen et al., 2011). Additionally, solvolysis of methanesulfonyl chloride has been extensively studied, providing insights into reaction mechanisms and pathways (Kevill et al., 2007).

Safety and Hazards

“(2-Fluoro-5-methylphenyl)methanesulfonyl chloride” is classified as dangerous, causing severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)7(4-6)5-13(9,11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKQIWLXKONBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522603-99-1 |

Source

|

| Record name | (2-fluoro-5-methylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)

![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)

![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)